molecular formula C18H17BrN4OS B6424118 2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide CAS No. 2034346-60-4

2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide

Cat. No. B6424118
CAS RN: 2034346-60-4
M. Wt: 417.3 g/mol
InChI Key: RQURSDAIVDEYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a bromo group, a thiazolo group, a pyridin group, and an amide group . It’s likely to be used in the field of medicinal chemistry or materials science .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions like the Heck reaction . This involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using techniques like elemental analysis, high-resolution mass spectrometry, NMR, IR, and UV spectroscopy .


Chemical Reactions Analysis

The compound, due to the presence of various functional groups, might undergo a variety of chemical reactions. For instance, the bromo group might be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Techniques like NMR and mass spectrometry can provide information about its molecular weight, polarity, and other properties .

Scientific Research Applications

2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide has a wide range of applications in scientific research. It has been used as a ligand in the synthesis of novel compounds, such as β-lactams and β-lactones. It has also been used as a starting material for the synthesis of other organic compounds, such as pyridines and thiazoles. In addition, this compound has been used as a catalyst in the synthesis of polymers and other polymeric materials.

Advantages and Limitations for Lab Experiments

The use of 2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. The compound is highly reactive and can easily undergo unwanted side reactions. In addition, the compound can be toxic and should be handled with caution.

Future Directions

In the future, 2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide may be used in the development of new drugs and other medicinal compounds. It may also be used in the synthesis of polymers and other materials for industrial applications. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, further studies are needed to determine the optimal conditions for using this compound in laboratory experiments.

Synthesis Methods

2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide can be synthesized using a variety of methods. One method involves the reaction of 2-bromo-N-piperidinylbenzamide with 1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl chloride in an aqueous medium. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at a temperature of 80°C. The reaction yields this compound as the major product.

properties

IUPAC Name

2-bromo-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4OS/c19-14-5-2-1-4-13(14)16(24)21-12-7-10-23(11-8-12)18-22-15-6-3-9-20-17(15)25-18/h1-6,9,12H,7-8,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQURSDAIVDEYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2Br)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.